Cas no 2171613-45-7 (2-Amino-3-(4-chloro-3-methylphenyl)propanamide)

2-Amino-3-(4-chloro-3-methylphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- 2171613-45-7
- 2-amino-3-(4-chloro-3-methylphenyl)propanamide
- EN300-1282822
- 2-Amino-3-(4-chloro-3-methylphenyl)propanamide
-
- インチ: 1S/C10H13ClN2O/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H2,13,14)
- InChIKey: KHYUJHCWLDGFKA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CC(C(N)=O)N
計算された属性
- せいみつぶんしりょう: 212.0716407g/mol
- どういたいしつりょう: 212.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 69.1Ų
2-Amino-3-(4-chloro-3-methylphenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282822-0.05g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 0.05g |
$1020.0 | 2023-06-07 | ||
Enamine | EN300-1282822-2.5g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 2.5g |
$2379.0 | 2023-06-07 | ||
Enamine | EN300-1282822-5.0g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 5g |
$3520.0 | 2023-06-07 | ||
Enamine | EN300-1282822-0.5g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 0.5g |
$1165.0 | 2023-06-07 | ||
Enamine | EN300-1282822-1.0g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 1g |
$1214.0 | 2023-06-07 | ||
Enamine | EN300-1282822-10.0g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 10g |
$5221.0 | 2023-06-07 | ||
Enamine | EN300-1282822-0.25g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 0.25g |
$1117.0 | 2023-06-07 | ||
Enamine | EN300-1282822-0.1g |
2-amino-3-(4-chloro-3-methylphenyl)propanamide |
2171613-45-7 | 0.1g |
$1068.0 | 2023-06-07 |
2-Amino-3-(4-chloro-3-methylphenyl)propanamide 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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2-Amino-3-(4-chloro-3-methylphenyl)propanamideに関する追加情報
2-Amino-3-(4-Chloro-3-methylphenyl)propanamide: A Comprehensive Overview
2-Amino-3-(4-chloro-3-methylphenyl)propanamide (CAS No. 2171613-45-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This article aims to provide a detailed overview of 2-Amino-3-(4-chloro-3-methylphenyl)propanamide, including its chemical properties, synthesis methods, biological activities, and recent research developments.
Chemical Structure and Properties
2-Amino-3-(4-chloro-3-methylphenyl)propanamide is a small molecule with the molecular formula C11H14ClNO2. The compound features an amino group (-NH2) and an amide group (-CONH2) attached to a substituted phenyl ring. The presence of a chlorine atom and a methyl group on the phenyl ring imparts unique chemical and physical properties to the molecule. These structural characteristics contribute to its stability, solubility, and reactivity, making it an attractive candidate for various chemical and biological studies.
Synthesis Methods
The synthesis of 2-Amino-3-(4-chloro-3-methylphenyl)propanamide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-chloro-3-methylbenzaldehyde with ammonia in the presence of a suitable catalyst. This reaction typically proceeds via a condensation step followed by reduction to form the desired amine product. Another approach involves the use of transition metal-catalyzed coupling reactions, such as the Ullmann coupling or Suzuki coupling, to construct the carbon-carbon bond between the phenyl ring and the propanamide moiety.
Biological Activities
2-Amino-3-(4-chloro-3-methylphenyl)propanamide has been extensively studied for its biological activities, particularly in the context of enzyme inhibition and receptor modulation. Recent research has shown that this compound exhibits potent inhibitory effects on certain enzymes involved in metabolic pathways, such as kinases and proteases. Additionally, it has demonstrated activity as a modulator of G protein-coupled receptors (GPCRs), which are important targets for drug development in various therapeutic areas.
In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the ability of 2-Amino-3-(4-chloro-3-methylphenyl)propanamide to inhibit the activity of a specific kinase implicated in cancer progression. The results showed that this compound effectively reduced kinase activity at low micromolar concentrations, suggesting its potential as a lead compound for further drug development.
Clinical Applications and Research Developments
The potential clinical applications of 2-Amino-3-(4-chloro-3-methylphenyl)propanamide are currently being explored in various preclinical studies. Preliminary data from these studies indicate that this compound may have therapeutic value in treating diseases characterized by aberrant enzyme activity or receptor dysfunction. For example, ongoing research is investigating its use as an anti-inflammatory agent in autoimmune disorders and as an antiproliferative agent in cancer therapy.
In addition to its direct therapeutic effects, 2-Amino-3-(4-chloro-3-methylphenyl)propanamide has also shown promise as a tool for understanding disease mechanisms at the molecular level. By modulating specific enzymes or receptors, this compound can help researchers elucidate signaling pathways involved in disease progression and identify potential targets for intervention.
Safety and Toxicity Considerations
The safety profile of 2-Amino-3-(4-chloro-3-methylphenyl)propanamide is an important consideration for its potential use in clinical settings. Preclinical studies have generally reported low toxicity levels for this compound when administered at therapeutic doses. However, further investigations are necessary to fully assess its safety profile across different species and dose ranges.
To date, no significant adverse effects have been observed in animal models treated with 2-Amino-3-(4-chloro-3-methylphenyl)propanamide. Nevertheless, ongoing research is focused on identifying any potential long-term effects or interactions with other drugs that may influence its safety profile.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research into 2-Amino-3-(4-chloro-3-methylphenyl)propanamide highlights its potential as a valuable tool in both basic scientific research and pharmaceutical development. As our understanding of its biological activities continues to expand, it is likely that new applications will emerge, further solidifying its importance in the field.
In conclusion, 2-Amino-3-(4-chloro-3-methylphenyl)propanamide (CAS No. 2171613-45-7 strong>) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable properties make it an attractive candidate for further investigation and development in various medical applications.
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